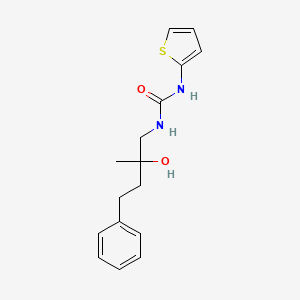

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-yl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-methyl-4-phenylbutyl)-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-16(20,10-9-13-6-3-2-4-7-13)12-17-15(19)18-14-8-5-11-21-14/h2-8,11,20H,9-10,12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODZLDAKUVBQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is with a molecular weight of 304.4 g/mol. The structural formula can be represented as follows:

The compound is believed to exert its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, which could be crucial in the treatment of conditions like Alzheimer's and Parkinson's diseases.

- Receptor Modulation : The compound might interact with various receptors, altering their signaling pathways and potentially leading to therapeutic effects.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, related urea compounds have shown promise as multitargeted inhibitors against protein kinase Dyrk1A, which is implicated in neurodegenerative diseases. In a study focusing on hydroxybenzothiazole urea compounds, it was found that certain derivatives significantly inhibited Dyrk1A with IC50 values as low as 9.4 nM, demonstrating their potential for neuroprotection by preventing tau protein aggregation and α-synuclein oligomerization .

Anti-inflammatory Activity

The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Research into similar urea derivatives has revealed that modifications can enhance selectivity and potency against inflammatory pathways, indicating a potential for therapeutic applications in inflammatory diseases .

Case Studies

- Dyrk1A Inhibition : A study explored the inhibition of Dyrk1A by various urea derivatives, including those structurally related to this compound. The findings highlighted a significant reduction in tau phosphorylation and α-synuclein aggregation in cellular models, suggesting a protective effect against neurodegeneration .

- Cell Viability Assays : In vitro assays demonstrated that compounds with similar structures protected neuronal cells from oxidative stress-induced damage. These studies utilized H2O2-induced cytotoxicity models, where treated cells exhibited increased viability compared to untreated controls .

Table 1: Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Dyrk1A inhibition | |

| Neuroprotection | Tau aggregation prevention | |

| Anti-inflammatory | Cytokine modulation |

Table 2: Comparison of Related Compounds

| Compound Name | IC50 (nM) | Target |

|---|---|---|

| Hydroxybenzothiazole Urea Derivative (16b) | 9.4 | Dyrk1A |

| Phenethyl Amide Derivative (24b) | 119 | Tau and α-syn aggregation |

| This compound | TBD | TBD |

Comparison with Similar Compounds

1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea

1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h)

1-(1-Adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40)

TTU Series (e.g., TTU6, TTU14)

- Structure: Thiophenylthiazole-urea hybrids with substituents like cyanophenyl or methoxyphenyl.

- Physicochemical Properties : Melting points range from 185°C (TTU14) to 275°C (TTU8) .

- Bioactivity : Tested against Mycobacterium tuberculosis H37Rv, though activity data are unspecified .

Comparative Analysis

Key Observations:

Adamantyl and heterocyclic groups (e.g., oxadiazole in , thiazole in ) enhance antitubercular activity, possibly by improving membrane penetration or enzyme inhibition.

Synthesis Efficiency :

- Yields vary widely (42–93%) depending on substituent complexity and reaction conditions. The adamantyl derivatives show lower yields (~40–60%) compared to simpler aryl ureas (~70–90%) .

Thermal Stability :

Q & A

Q. What are the standard synthetic routes for 1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-(thiophen-2-yl)urea, and how are reaction conditions optimized?

The synthesis of urea derivatives typically involves coupling substituted amines with isocyanates or carbamoyl chlorides. For example, analogous compounds (e.g., 1-adamantyl-3-heteroaryl ureas) are synthesized using coupling agents like trifluoroacetic anhydride in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base, achieving yields of 40–63% . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (reflux conditions for 4–6 hours), and stoichiometric balancing of reagents to minimize by-products. Purification via recrystallization or column chromatography ensures structural integrity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

1H and 13C NMR are critical for confirming the urea backbone and substituent positions. For instance, thiophene protons typically appear as doublets at δ 6.8–7.5 ppm, while hydroxyl groups resonate broadly at δ 1.5–2.5 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks with <5 ppm error), and IR spectroscopy identifies urea C=O stretches (~1640–1680 cm⁻¹). LC-MS or HPLC with UV detection (λ = 254–280 nm) monitors purity, especially for intermediates prone to oxidation .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Antimicrobial activity can be assessed via broth microdilution (MIC values against Mycobacterium tuberculosis or Gram-negative/Gram-positive bacteria). Anticancer potential is tested using MTT assays on cell lines (e.g., HeLa, MCF-7), with IC50 calculations. Dose-response curves (0.1–100 µM) and positive controls (e.g., streptomycin for antibiotics) ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network and conformation?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software reveals intermolecular interactions. For urea derivatives, N–H···O hydrogen bonds often form infinite chains (graph set C(4)), while thiophene rings engage in π-π stacking (3.5–4.0 Å distances). Disordered hydroxyl groups require refinement with restraints. Validation tools like PLATON check for missed symmetry or thermal motion artifacts .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies for this compound?

Discrepancies in bioactivity may arise from assay conditions (e.g., serum protein interference) or substituent electronic effects. For example, halogenated thiophene analogs (e.g., 5-Cl substitution) enhance antibacterial activity by 2–4-fold compared to methyl/methoxy groups due to increased lipophilicity and target affinity . Computational modeling (DFT for electrostatic potential maps) and isosteric replacements (e.g., oxadiazole for thiophene) can clarify SAR .

Q. How can mechanistic studies differentiate between on-target and off-target effects in cellular assays?

Knockdown/knockout models (e.g., CRISPR for putative targets like kinases) validate specificity. Competitive binding assays (SPR or ITC) quantify affinity for suspected targets. Metabolomic profiling identifies off-target pathways by comparing treated vs. untreated cells. For example, urea derivatives targeting TB may inadvertently inhibit efflux pumps, necessitating ethidium bromide accumulation assays .

Q. What advanced analytical techniques quantify degradation products under physiological conditions?

Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by UPLC-QTOF-MS identify metabolites. Hydroxy metabolites are common in acidic conditions, while thiophene oxidation generates sulfoxides. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life using Arrhenius equations .

Methodological Best Practices

- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of intermediates .

- Data Validation : Cross-verify crystallographic data with CCDC entries (e.g., CCDC 1020315 ) and report R-factors <5% .

- Biological Assays : Include cytotoxicity controls (e.g., human fibroblasts) to distinguish therapeutic vs. toxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.